(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol
Description
(1R)-1-(2-Methylpyridin-4-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a methyl group at the 2-position. For instance, analogs such as (1R)-1-(4-chloro-3-fluorophenyl)ethan-1-ol derivatives are intermediates in drug synthesis , and morpholine-substituted ethan-1-ol derivatives exhibit antidepressant activity .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R)-1-(2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3/t7-/m1/s1 |
InChI Key |
JFMUZFSSRPCQQT-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)[C@@H](C)O |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(2-methylpyridin-4-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R)-1-(2-methylpyridin-4-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: (1R)-1-(2-methylpyridin-4-yl)ethanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Ethan-1-ol Derivatives
Key Observations:
Biocatalytic Efficiency: The position of substituents on aromatic rings significantly impacts reaction outcomes. For example, 3′- and 4′-hydroxyacetophenones undergo biocatalytic reduction with >95% conversion and >99% ee, whereas 2′-hydroxyacetophenone yields lower conversions due to steric hindrance . The 2-methylpyridin-4-yl group in the target compound may similarly influence reaction kinetics in asymmetric reductions.
Synthetic Strategies : Protection of hydroxyl groups, as seen in the synthesis of (1R)-1-(4-chloro-3-fluorophenyl)ethan-1-ol derivatives using tert-butyldimethylsilyl (TBS) groups, is critical for stabilizing reactive intermediates . The pyridine ring in the target compound may necessitate analogous protective strategies during synthesis.
Pharmacological Relevance : Morpholine- and oxane-containing ethan-1-ol derivatives demonstrate antidepressant activity , suggesting that the pyridine moiety in the target compound could be explored for similar neuroactive properties.
Comparative Analysis of Physicochemical Properties
- Solubility : Pyridine-containing derivatives like this compound are expected to exhibit higher polarity compared to alkyl-substituted analogs (e.g., (1R)-1-(4-propylphenyl)ethan-1-ol) . This may enhance solubility in aqueous media, advantageous for drug formulation.
Q & A
Q. What are the common synthetic routes for (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol, and how are reaction conditions optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or catalytic reduction. For example, pyridinyl ethanol derivatives are often prepared by reacting 2-methylpyridine-4-carbaldehyde with a Grignard reagent (e.g., methylmagnesium bromide) followed by stereoselective reduction using catalysts like (R)-CBS (Corey-Bakshi-Shibata) to achieve the (1R) configuration . Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) are optimized using Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee). For instance, iron-catalyzed Markovnikov hydration of alkynes (e.g., 2-methylpyridinyl acetylene) under aerobic conditions can yield secondary alcohols with >90% regioselectivity .
Q. How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer: Chiral resolution techniques are critical:
- Chiral HPLC : Use columns like Chiralpak AD-H with a hexane/isopropanol mobile phase. Retention times are compared against racemic mixtures to confirm ee >99% .
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-configured alcohols (e.g., similar pyridinyl derivatives show [α]D = +15° to +25° in chloroform) .
- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric proton signals in -NMR spectra .
Q. What spectroscopic methods are used to characterize this compound, and what key data are observed?
Methodological Answer:
- -NMR : The hydroxyl proton appears as a broad singlet at δ 1.5–2.0 ppm. The pyridinyl protons show splitting patterns at δ 7.1–8.4 ppm (e.g., J = 8.4 Hz for para-substituted pyridine) .
- IR Spectroscopy : O-H stretch at 3300–3500 cm, C-O stretch at 1050–1100 cm, and pyridine ring vibrations at 1600 cm .
- Mass Spectrometry : Molecular ion peak at m/z 151.3 (M) and fragments at m/z 106 (loss of –CHOH) .
Advanced Research Questions
Q. What strategies are employed to achieve enantioselective synthesis of this compound?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts like Ru-BINAP complexes for transfer hydrogenation of ketone precursors. For example, (R)-BINAP-RuCl achieves >95% ee in reducing 2-methylpyridinyl ketones .
- Biocatalysis : Ketoreductases (e.g., KRED-101) selectively reduce prochiral ketones to (R)-alcohols with high stereoselectivity (ee >99%) under mild aqueous conditions .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases (e.g., CAL-B) to convert racemic mixtures into single enantiomers .
Q. How does the 2-methylpyridinyl group influence the compound’s reactivity in substitution or oxidation reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing pyridine ring deactivates the adjacent hydroxyl group, reducing its nucleophilicity. This requires stronger bases (e.g., NaH) for O-alkylation reactions .
- Steric Effects : The 2-methyl group hinders electrophilic aromatic substitution (e.g., nitration occurs at the 3-position of the pyridine ring) .
- Oxidation Behavior : Under mild conditions (e.g., MnO), the alcohol is oxidized to 2-methylpyridin-4-yl ketone, while stronger oxidants (CrO) degrade the pyridine ring .
Q. What are the challenges in scaling up enantioselective synthesis while maintaining purity?
Methodological Answer:
- Catalyst Cost : Transition-metal catalysts (e.g., Ru-BINAP) are expensive; immobilized catalysts or flow reactors improve cost-efficiency .
- Byproduct Formation : Scale-up increases impurities (e.g., diastereomers or oxidation byproducts). Purification via simulated moving bed (SMB) chromatography resolves this .
- Thermodynamic Control : Elevated temperatures during scaling can racemize the product. Low-temperature crystallization (e.g., using ethyl acetate/hexane) preserves ee .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
Methodological Answer:
- Receptor Binding : Pyridinyl alcohols often act as ligands for G-protein-coupled receptors (GPCRs). Molecular docking studies suggest hydrogen bonding between the hydroxyl group and His189 in adenosine A receptors .
- Enzyme Inhibition : The compound inhibits cytochrome P450 2D6 (CYP2D6) with IC = 12 μM, likely via coordination of the pyridine nitrogen to the heme iron .
- Metabolic Stability : Microsomal assays (human liver microsomes) show a half-life of 45 minutes, with glucuronidation as the primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
